REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:14])[C:10](=[O:11])[C:9]2[C:4](=[CH:5][CH:6]=[C:7]([C:12]#[N:13])[CH:8]=2)[CH2:3]1.[BH4-].[Na+].Cl>C(O)C>[OH:11][CH:10]1[C:9]2[C:4](=[CH:5][CH:6]=[C:7]([C:12]#[N:13])[CH:8]=2)[CH2:3][C:2]1([CH3:14])[CH3:1] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(CC2=CC=C(C=C2C1=O)C#N)C
|
Name
|
|
Quantity
|
17.8 g
|
Type
|
reactant
|
Smiles
|
CC1(CC2=CC=C(C=C2C1=O)C#N)C
|
Name
|
|
Quantity
|
7.27 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for ˜16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 0° C.
|
Type
|
STIRRING
|
Details
|
with vigorously stirring
|
Type
|
STIRRING
|
Details
|
After additional stirring at 0° C. for 30 min and rt for 2 h
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
to remove ethanol
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (400 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous portion was further extracted with EtOAc (100 mL×3)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with water (80 mL×2), sat. aq. NaHCO3 (80 mL), brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |